4-(3-Chloro-4-fluorophenoxy)benzonitrile
Overview
Description
4-(3-Chloro-4-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7ClFNO and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 3-chloro-4-fluorophenoxy moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenoxy)benzonitrile typically involves the reaction of 3-chloro-4-fluorophenol with 4-cyanophenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzonitrile derivatives .
Scientific Research Applications
4-(3-Chloro-4-fluorophenoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other chemical reactions, leading to the formation of active intermediates . These intermediates can interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-fluorophenoxy)benzonitrile: This compound has a similar structure but with different substitution patterns on the aromatic ring.
3-Chloro-4-fluorophenylboronic acid: Another related compound with a boronic acid group instead of a nitrile group.
Uniqueness
4-(3-Chloro-4-fluorophenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-12-7-11(5-6-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPYPSQCNHRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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